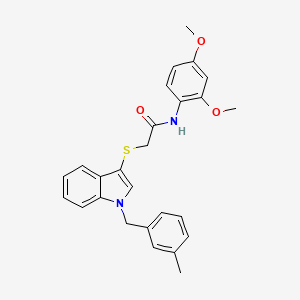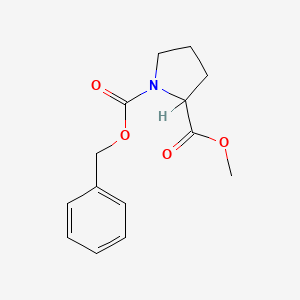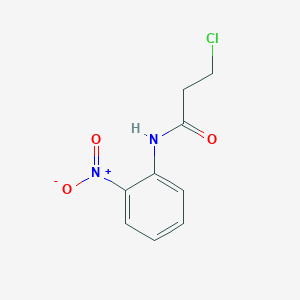![molecular formula C14H22N6O3 B2412805 8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 65919-57-5](/img/structure/B2412805.png)
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione, commonly known as HEPES, is a zwitterionic buffer that is widely used in biochemical and biological research. It was first synthesized in the 1960s, and since then, it has become one of the most commonly used buffers in cell culture, molecular biology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antihistaminic Activity
Research conducted by Pascal et al. (1985) synthesized derivatives related to theophylline and theobromine, evaluating them for antihistaminic activity. Certain derivatives showed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential as antihistaminic agents (Pascal et al., 1985).
Molecular Structure Analysis
Karczmarzyk et al. (1995) conducted a study on the molecular structure of a closely related compound, revealing typical geometrical features of the purine system and its derivatives. This research contributes to the understanding of the compound's structural properties and potential interactions (Karczmarzyk et al., 1995).
Cardiovascular Activity
Chłoń-Rzepa et al. (2004) explored the cardiovascular activity of 8-alkylamino derivatives, including prophylactic antiarrhythmic activity and hypotensive effects. This suggests potential applications in treating cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Psychotropic Potential
Further research by Chłoń-Rzepa et al. (2013) identified derivatives with affinities for serotonin receptors, indicating psychotropic activities such as antidepressant and anxiolytic effects. This highlights the compound's potential in psychiatric medication development (Chłoń-Rzepa et al., 2013).
Antitumor and Vascular Effects
Ueda et al. (1987) synthesized novel heterocycles, evaluating them for antitumor activity and vascular relaxing effects. This suggests a potential role in cancer treatment and vascular health management (Ueda et al., 1987).
Antibacterial Activity
Bara et al. (2020) investigated secondary metabolites from a symbiotic fungus, identifying compounds with antibacterial activity. This research provides insights into the compound's potential application in treating bacterial infections (Bara et al., 2020).
Wirkmechanismus
Target of Action
The structure of the compound suggests it may interact with proteins or enzymes that have affinity for piperazine derivatives .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may bind to its target protein or enzyme and modulate its activity .
Pharmacokinetics
The metabolism and excretion of this compound would need to be studied further for a comprehensive understanding .
Eigenschaften
IUPAC Name |
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O3/c1-17-12-11(13(22)18(2)14(17)23)15-10(16-12)9-20-5-3-19(4-6-20)7-8-21/h21H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFBVWGAMBIFCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
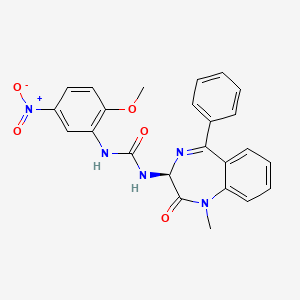
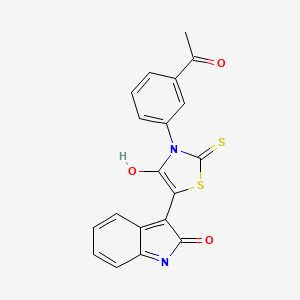

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2412727.png)
![ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2412728.png)
![N-(3-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412730.png)
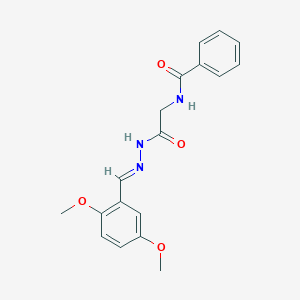

![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)

